(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE
Overview
Description
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C14H10F2O3 and its molecular weight is 264.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one is 264.05980050 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Packing and Photochemical Properties
Research has explored the molecular packing and photochemical properties of chalcone analogs, including compounds with similar structural features to 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one. The study of these compounds under ambient and high-pressure conditions has provided insights into their potential for [2+2] photodimerization reactions. Such reactions are significant for understanding the photochemical behavior of chalcone compounds in various conditions (Bąkowicz, Galica, & Turowska-Tyrk, 2015).
Synthesis and Photophysical Properties
The synthesis and investigation of photophysical properties of compounds structurally related to 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one have been conducted. These studies focus on understanding how modifications in the molecular structure can influence solvatochromism, fluorescence, and other light-induced behaviors. Such insights are crucial for the development of new materials with tailored optical properties (El-Sayed, Blaudeck, Cichos, & Spange, 2007).
Luminescence Properties of Complexes
The luminescence properties of complexes derived from similar furyl compounds have been extensively studied. These studies aim to understand the impact of structural variations on the emission characteristics of these compounds, which is vital for their application in optoelectronic devices and as photoluminescent markers (Quan-ling, 2009).
Reaction Studies
Research has also focused on the reactions of compounds with furyl groups, examining how these compounds interact with various reagents. This includes studies on the Stille reaction, which is pivotal for creating complex organic structures through the coupling of organostannanes with organohalides, providing a pathway for synthesizing trisubstituted alkenes and internal alkynes (Shen & Wang, 1999).
Theoretical Studies
Theoretical and computational studies have been conducted to predict and understand the chemical behavior, reactivity, and stability of compounds with similar structures to 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one. These studies provide valuable insights into the molecular properties that govern the reactions and applications of these compounds in various scientific fields (Xavier, Periandy, & Ramalingam, 2015).
Properties
IUPAC Name |
(Z)-1-[4-(difluoromethoxy)phenyl]-3-(furan-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-14(16)19-12-4-2-11(3-5-12)13(17)6-1-10-7-8-18-9-10/h1-9,14H/b6-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQSEUMPBIDTC-BHQIHCQQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=COC=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\C2=COC=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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